molecular formula C7H11N3S2 B14268652 5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- CAS No. 134992-28-2

5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)-

Cat. No.: B14268652
CAS No.: 134992-28-2
M. Wt: 201.3 g/mol
InChI Key: PRBXAQFYMVLYFE-UHFFFAOYSA-N
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Description

5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- is a heterocyclic organic compound with the molecular formula C7H10N2S2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of amino and methylthio groups at specific positions on the pyrimidine ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- typically involves the introduction of methylthio groups to a pyrimidine core. One common method involves the reaction of 2,4,6-trichloropyrimidine with sodium methylthiolate in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction proceeds under reflux conditions, leading to the substitution of chlorine atoms with methylthio groups. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of 5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amino group at the 5-position can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- involves its interaction with specific molecular targets and pathways. The amino and methylthio groups play a crucial role in binding to enzymes and receptors, leading to inhibition or activation of biological processes. The compound’s ability to undergo various chemical modifications allows it to interact with different targets, making it a versatile molecule in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    4,6-Pyrimidinediamine, 2-(methylthio)-: Similar structure but with an additional amino group at the 6-position.

    4-Pyrimidinamine, 6-chloro-2-(methylthio)-: Contains a chlorine atom at the 6-position instead of an amino group.

    2-Pyrimidinamine, 4-chloro-6-methyl-: Similar pyrimidine core with different substituents.

Uniqueness

5-Pyrimidinamine, 2-methyl-4,6-bis(methylthio)- is unique due to the specific arrangement of amino and methylthio groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

134992-28-2

Molecular Formula

C7H11N3S2

Molecular Weight

201.3 g/mol

IUPAC Name

2-methyl-4,6-bis(methylsulfanyl)pyrimidin-5-amine

InChI

InChI=1S/C7H11N3S2/c1-4-9-6(11-2)5(8)7(10-4)12-3/h8H2,1-3H3

InChI Key

PRBXAQFYMVLYFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)SC)N)SC

Origin of Product

United States

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